1-N-Alloc-4-piperidone

Overview

Description

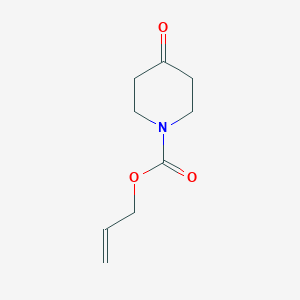

Introduction 1-N-Alloc-4-piperidone is a chemical compound used as an intermediate in organic synthesis and pharmaceutical manufacturing. It belongs to the class of organic chemicals known as piperidones, characterized by a 6-carbon ring substituted with nitrogen and a double-bonded oxygen atom.

Synthesis Analysis The synthesis of 1-N-Alloc-4-piperidone derivatives often involves multi-step reactions including reduction, substitution, condensation, and hydrolysis. Techniques such as Michael addition, Dieckmann cyclization, and decarboxylation are commonly employed. The total yield can vary significantly depending on the synthesis route and reaction conditions used (Shen Ning, 2011; Wang Dong-hua, 2007).

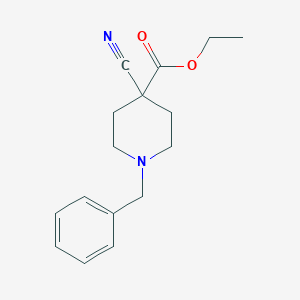

Molecular Structure Analysis Piperidones are characterized by their unique molecular structure that includes a piperidone ring, often analyzed using techniques like IR, NMR, and MS. The piperidone ring can exhibit various conformations, affecting the compound's chemical reactivity and biological activity (Yu Lei et al., 2023).

Chemical Reactions and Properties 1-N-Alloc-4-piperidone undergoes typical organic reactions such as condensation, polymerization, and alkylation, forming various derivatives. These reactions are critical for creating pharmaceutical intermediates and functional materials (A. R. Cruz et al., 2009; M. Faul et al., 2003).

Scientific Research Applications

Synthesis of Pharmacological Compounds

1-N-Alloc-4-piperidone serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the development of p38 MAP kinase inhibitors, which are potential treatments for conditions like rheumatoid arthritis and psoriasis. A notable example is a compound developed through a novel synthesis suitable for large-scale preparation, involving key steps such as tandem Heck-lactamization and Grignard addition, demonstrating its utility in drug development programs (Chung et al., 2006).

Green Chemistry Approaches

The compound also facilitates green chemistry approaches in the synthesis of N-substituted piperidones and piperidines. This method was applied to produce key starting materials for the synthesis of LY317615, an antiangiogenic agent, showcasing the environmental benefits and efficiency of utilizing 1-N-Alloc-4-piperidone in the synthesis of medically relevant compounds (Faul et al., 2003).

Anticancer Research

Additionally, 1-N-Alloc-4-piperidone derivatives have been investigated for their cytotoxic properties against various cancer cell lines. Research into 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues has revealed promising cytotoxic agents, with certain compounds displaying marked cytotoxicity toward various leukemic and neoplastic cells. This research illustrates the potential of these molecules in the development of new anticancer agents (Dimmock et al., 2001).

Anti-inflammatory and Anti-proliferative Properties

The compound is also foundational in the creation of curcumin analogs, such as CLEFMA, which exhibit anti-proliferative activity in lung adenocarcinoma cells, offering insights into alternative modes of cell death in apoptosis-resistant cancers. This underscores its importance in the synthesis of compounds with anti-cancer and anti-inflammatory properties (Lagisetty et al., 2010).

Development of Novel Antiplatelet Agents

1-N-Alloc-4-piperidone derivatives have been synthesized and evaluated for their antiplatelet activities. These studies have led to the identification of compounds that significantly inhibit platelet aggregation, underscoring the potential of 1-N-Alloc-4-piperidone derivatives in the development of new antiplatelet agents (Park et al., 2008).

Safety And Hazards

Future Directions

Piperidones, including 1-N-Alloc-4-piperidone, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis of piperidone derivatives and their biological properties .

properties

IUPAC Name |

prop-2-enyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEIRODWNWORRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373332 | |

| Record name | 1-N-Alloc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Alloc-4-piperidone | |

CAS RN |

306296-67-3 | |

| Record name | 1-N-Alloc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-ALLOC-4-PIPERIDONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.